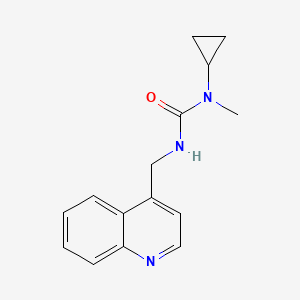
N-(3-ethylsulfanylcyclohexyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethylsulfanylcyclohexyl)methanesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is commonly referred to as ECSM and is a sulfonamide derivative. The compound is synthesized through a multi-step process and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of ECSM is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and inhibiting their production can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
ECSM has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been found to reduce the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ECSM in lab experiments is its ability to exhibit anti-inflammatory and analgesic effects, which can be useful in studying various diseases such as arthritis and cancer. However, one limitation of using ECSM is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of ECSM in scientific research. One potential direction is the development of ECSM derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of ECSM and its potential applications in the treatment of various diseases. Furthermore, the potential toxic effects of ECSM need to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, N-(3-ethylsulfanylcyclohexyl)methanesulfonamide is a chemical compound that has shown promising results in various scientific research studies. It exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases. While there are some limitations to its use in lab experiments, there are several future directions for the use of ECSM in scientific research. Further studies are needed to fully understand its potential applications and toxicity.
Métodos De Síntesis
The synthesis of ECSM involves a series of steps that include the reaction of 3-ethylthiophene with cyclohexanone to form a cyclohexylthiophene intermediate. This intermediate is then reacted with methanesulfonyl chloride to yield the final product, N-(3-ethylsulfanylcyclohexyl)methanesulfonamide.
Aplicaciones Científicas De Investigación
ECSM has been the subject of various scientific research studies due to its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer.
Propiedades
IUPAC Name |
N-(3-ethylsulfanylcyclohexyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S2/c1-3-13-9-6-4-5-8(7-9)10-14(2,11)12/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMDAHWRSRTRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCC(C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)




![N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)



![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)


![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
![2-[(3,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584735.png)
